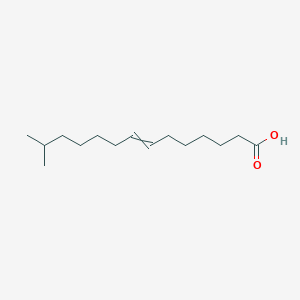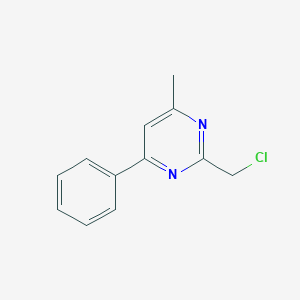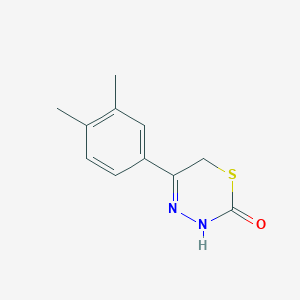
2-Butoxy-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-1,3-dioxane is an organic compound with the molecular formula C8H16O3. It is a member of the dioxane family, which are cyclic ethers containing two oxygen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butoxy-1,3-dioxane can be synthesized through the reaction of 1,3-propanediol with butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring. The use of a Dean-Stark apparatus helps in the continuous removal of water, driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like organolithium reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Butoxy-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butoxy-1,3-dioxane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it undergoes electron transfer processes to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but without the butoxy group.
1,3-Dioxolane: Another cyclic ether with a five-membered ring containing two oxygen atoms.
Uniqueness
2-Butoxy-1,3-dioxane is unique due to the presence of the butoxy group, which imparts different chemical properties and reactivity compared to its analogs. This makes it suitable for specific applications where other dioxanes or dioxolanes may not be as effective .
Propiedades
Número CAS |
87973-57-7 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-butoxy-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-2-3-5-9-8-10-6-4-7-11-8/h8H,2-7H2,1H3 |
Clave InChI |
MEGATJJUPGXXDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)


silane](/img/structure/B14387275.png)

![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)






